2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide
CAS No.:
Cat. No.: VC16296125
Molecular Formula: C20H16Cl3N3O2S2
Molecular Weight: 500.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16Cl3N3O2S2 |
|---|---|
| Molecular Weight | 500.8 g/mol |
| IUPAC Name | 2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C20H16Cl3N3O2S2/c1-2-6-26-19(28)16-11-4-3-5-14(11)30-18(16)25-20(26)29-9-15(27)24-17-12(22)7-10(21)8-13(17)23/h2,7-8H,1,3-6,9H2,(H,24,27) |
| Standard InChI Key | WCELQPQBAMTENI-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl)SC4=C2CCC4 |
Introduction
The compound 2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide is a complex organic molecule belonging to the category of heterocyclic compounds. It contains nitrogen and sulfur atoms within its structure, contributing to its unique properties and potential applications in scientific research.
Synthesis Methods
The synthesis of this compound involves advanced organic chemistry techniques, including phase-transfer catalysis. This method facilitates reactions between dichloromethane and specific precursors like 1-(prop-1-en-2-yl)-1H-benzimidazol-2(3H)-one. Tetra-n-butylammonium bromide is used as a catalyst, and potassium carbonate serves as a base to enhance the reaction efficiency.
Potential Applications and Biological Activity
Compounds with similar structures may exhibit pharmacological effects due to their interaction with biological targets. The presence of reactive functional groups such as the sulfanyl group and enone moiety suggests potential for nucleophilic substitutions and electrophilic additions.
Comparison with Related Compounds
Other compounds with similar heterocyclic structures, such as those containing diazatricyclo frameworks, may exhibit similar reactivity and stability. For example, Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate (CAS No.: 4824-69-5) shares structural similarities but differs in its functional groups and molecular weight .
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Molecular Formula |
|---|---|---|---|
| 2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide | 656830-26-1 | Not specified | Complex heterocyclic structure |
| Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate | 4824-69-5 | 469.6 | C23H23N3O4S2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume